(Z)-3,4-Dimethylhex-3-ene (Z)-3,4-Dimethylhex-3-ene
Brand Name: Vulcanchem
CAS No.: 19550-87-9
VCID: VC21052717
InChI: InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5-6H2,1-4H3/b8-7-
SMILES: CCC(=C(C)CC)C
Molecular Formula: C8H16
Molecular Weight: 112.21 g/mol

(Z)-3,4-Dimethylhex-3-ene

CAS No.: 19550-87-9

Cat. No.: VC21052717

Molecular Formula: C8H16

Molecular Weight: 112.21 g/mol

* For research use only. Not for human or veterinary use.

(Z)-3,4-Dimethylhex-3-ene - 19550-87-9

Specification

CAS No. 19550-87-9
Molecular Formula C8H16
Molecular Weight 112.21 g/mol
IUPAC Name (Z)-3,4-dimethylhex-3-ene
Standard InChI InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5-6H2,1-4H3/b8-7-
Standard InChI Key XTUXVDJHGIEBAA-FPLPWBNLSA-N
Isomeric SMILES CC/C(=C(/C)\CC)/C
SMILES CCC(=C(C)CC)C
Canonical SMILES CCC(=C(C)CC)C

Introduction

Chemical Structure and Properties

Molecular Structure

(Z)-3,4-Dimethylhex-3-ene has a molecular formula of C8H16 with a calculated molecular weight of 112.21 g/mol . The structure consists of a hexane backbone with a double bond between the third and fourth carbon atoms, and methyl substituents on each of these carbon atoms. The cis (Z) configuration means that the ethyl groups at positions 1 and 6 are on the same side of the double bond plane .

Structural Characteristics

The molecule contains:

  • A carbon-carbon double bond with cis configuration

  • Two methyl substituents (one on each carbon of the double bond)

  • Two ethyl groups (one at each end of the molecule)

  • Zero hydrogen bond donors and zero hydrogen bond acceptors

  • Two rotatable bonds

Physical Properties

Basic Physical Properties

Table 1: Basic Physical Properties of (Z)-3,4-Dimethylhex-3-ene

PropertyValueUnitSource
Molecular Weight112.21g/mol
Density0.7430g/cm³
Refractive Index1.4280-
XLogP3-AA3.8-
Exact Mass112.125200510Da

Thermal Properties

Table 2: Thermal Properties of (Z)-3,4-Dimethylhex-3-ene

PropertyValueUnitSource
Melting Point (estimated)-103.01°C
Boiling Point (estimated)120.2°C
Critical Temperature299°C
Critical Pressure27.0atm
Critical Volume445.47ml/mol

Thermodynamic Properties

Enthalpy and Energy Values

The thermodynamic properties of (Z)-3,4-Dimethylhex-3-ene are crucial for understanding its behavior in chemical reactions and physical processes:

Table 3: Thermodynamic Properties of (Z)-3,4-Dimethylhex-3-ene

PropertyValueUnitSource
Enthalpy of Vaporization (ΔvapH°)39.70kJ/mol
Enthalpy of Formation (gas) (ΔfH° gas)-110.81kJ/mol
Gibbs Free Energy of Formation (ΔfG°)79.60kJ/mol
Enthalpy of Fusion (ΔfusH°)14.06kJ/mol
Ionization Energy (IE)8.17 ± 0.00eV

Heat Capacity Data

The heat capacity of the compound in the gas phase varies with temperature as shown in the following table:

Table 4: Heat Capacity of (Z)-3,4-Dimethylhex-3-ene in Gas Phase

Temperature (K)Cp,gas (J/mol×K)Source
386.36218.01
416.16231.36
445.95244.11
475.75256.30
505.55267.94
535.34279.06
565.14289.68

Spectroscopic and Chromatographic Data

Mass Spectrometry

Mass spectral data for (Z)-3,4-Dimethylhex-3-ene is available in the NIST Mass Spectrometry Data Center collection. The mass spectrum provides valuable information for the identification and structural characterization of this compound .

Gas Chromatography Data

Gas chromatography is commonly used for the analysis of (Z)-3,4-Dimethylhex-3-ene. The Kovats' retention indices (I) on non-polar columns under isothermal conditions are presented below:

Table 5: Gas Chromatography Retention Indices for (Z)-3,4-Dimethylhex-3-ene

Column TypeActive PhaseTemperature (°C)Retention Index (I)Reference
CapillaryPetrocol DH30764.8
CapillaryPetrocol DH30795.7
CapillarySqualane30754.5
CapillarySqualane30781.8
CapillarySqualane40757.0

Synthesis Methods

Synthetic Routes

One documented synthesis method for (Z)-3,4-dimethylhex-3-ene derivatives involves a three-step sequence:

  • Coupling of 2-lithio-1,3-dithiane with (Z)-1,4-dibromo-2,3-dimethyl-but-2-ene

  • Hydrolysis of the resulting thioketals with methyl iodide in a mixture of acetonitrile, acetone, and water

  • Reduction with diisobutylaluminum hydride

This synthetic route has been used specifically to prepare (Z)-3,4-dimethyl-hex-3-ene-1,6-diol with a reported yield of 23% .

Stereoselectivity Considerations

The synthesis of (Z)-3,4-Dimethylhex-3-ene requires careful control of reaction conditions to ensure the correct stereochemistry around the double bond. The (Z) isomer has distinct properties from its (E) counterpart, making stereoselectivity an important consideration in its preparation .

Computational Studies and Molecular Modeling

Force Field Parameters

(Z)-3,4-Dimethylhex-3-ene has been included in force field benchmark studies to test the ability of existing force fields to reproduce key properties of organic liquids. These studies evaluate properties such as density, enthalpy of vaporization, surface tension, and heat capacity .

Molecular Dynamics Simulations

Applications and Current Research

Current Research Directions

Recent research involving (Z)-3,4-Dimethylhex-3-ene has focused on:

  • Development of precise force field parameters for molecular dynamics simulations

  • Synthesis of functionalized derivatives for further applications

  • Accurate determination of thermodynamic properties for benchmark studies

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